CID 9913172

Description

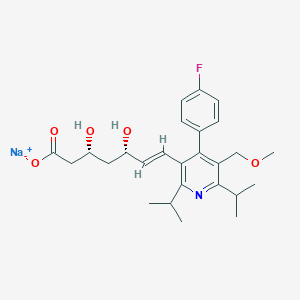

Cerivastatin sodium is a synthetic, enantiomerically pure 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor developed for treating hypercholesterolemia . It belongs to the third generation of statins and is structurally characterized as a pyridine derivative with a fluoride side group, distinguishing it from fungal-derived statins like simvastatin and pravastatin . At doses of 0.1–0.8 mg/day, cerivastatin reduces low-density lipoprotein cholesterol (LDL-C) by 22–44% and increases high-density lipoprotein cholesterol (HDL-C) by 4–10% . Its pharmacokinetics include rapid absorption (peak plasma concentration at 2–3 hours), 60% oral bioavailability, and elimination via dual cytochrome P450 (CYP) pathways (primarily CYP2C8 and an unidentified isoform), minimizing drug-drug interactions . Cerivastatin was withdrawn from the market in 2001 due to rhabdomyolysis risks, particularly when combined with gemfibrozil .

Properties

CAS No. |

143201-11-0 |

|---|---|

Molecular Formula |

C26H34FNNaO5 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

sodium (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1 |

InChI Key |

UVXVKMCFVDNBCD-QCVDVZFFSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na] |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |

Appearance |

Off-White Solid |

melting_point |

197-199°C |

Other CAS No. |

143201-11-0 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))- 7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt Bay w 6228 Baycol cerivastatin cerivastatin sodium Certa Kazak Lipobay rivastatin |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Cerivastatin Lactone

Cerivastatin exists natively in a lactone form, which must be hydrolyzed to the bioactive hydroxy acid. This is achieved through alkaline hydrolysis using sodium hydroxide (NaOH) in a methanol-water solvent system. For instance, a 3% w/v NaOH solution in a 1:2 methanol-water mixture at 35°C achieves complete hydrolysis within 40–60 minutes. The reaction mechanism involves nucleophilic attack by hydroxide ions on the lactone’s carbonyl carbon, resulting in ring opening and formation of the sodium carboxylate intermediate.

Sodium Salt Formation

Following hydrolysis, the pH is adjusted to ~4.0 using hydrochloric acid to protonate the carboxylate, facilitating extraction into ethyl acetate. The hydroxy acid is then reacted with sodium 2-ethylhexanoate in ethyl acetate to form cerivastatin sodium. This method avoids the need for ion-exchange resins or freeze-drying, simplifying large-scale production. Stoichiometric addition of sodium 2-ethylhexanoate ensures high yield (e.g., 2.8–4.0 g from 5 g lactone), with residual solvents removed via vacuum filtration and drying.

Crystallization and Polymorph Control

Cerivastatin sodium exhibits multiple crystalline forms, each with distinct physicochemical properties. Patent WO2002050036A1 details methods to produce six polymorphs (A1, A2, B, C, D1–D4) and an amorphous form.

Form A1 and A2 Synthesis

-

Form A1 : Lyophilization of an aqueous cerivastatin sodium solution at -80°C yields the amorphous form, which crystallizes into Form A1 at 68% relative humidity (RH). This hydrate contains ~3% water (0.8 moles per mole of cerivastatin).

-

Form A2 : Suspending Form A1 in acetone-acetonitrile-water (2:1:0.01 v/v) at 60°C, followed by slow cooling to 25°C, produces Form A2. Differential scanning calorimetry (DSC) shows a melting point of 104°C and enthalpy of fusion (ΔH) of 39 J/g.

Anhydrous Form B

Heating Form A1 or A2 to 70–150°C under nitrogen removes residual water, yielding anhydrous Form B. Autoclaving at 120°C for 10 minutes further stabilizes this polymorph, which melts at 172°C (ΔH = 46 J/g). Form B’s low hygroscopicity makes it suitable for tablet formulation.

Humidity-Dependent Forms

-

Form C : Exposing Form A1 to 90% RH at 25°C induces a phase transition to Form C within 1–2 hours.

-

Forms D1–D4 : Lyophilizing cerivastatin sodium in acetonitrile-water (1:1) and cycling RH between 70% and 90% produces these metastable forms, which revert to Form A1 under ambient conditions.

Industrial-Scale Optimization

Solvent and Anti-Solvent Selection

Ethyl acetate is preferred for extraction due to its low cost and immiscibility with water. Adding acetone or acetonitrile as anti-solvents during crystallization increases yield by 15–20% (e.g., 3.2 g vs. 2.8 g pravastatin sodium from 5 g lactone).

Lyophilization Parameters

Lyophilization of cerivastatin sodium requires precise control:

-

Freezing at -80°C to prevent crystal nucleation.

-

Primary drying at 0.05–0.1 mbar and -50°C to remove ice.

-

Secondary drying at 25°C to reduce residual moisture to <1%.

Analytical Characterization

Thermal Analysis

DSC and thermogravimetric analysis (TGA) differentiate polymorphs:

| Form | Melting Point (°C) | ΔH (J/g) | Water Content (%) |

|---|---|---|---|

| A1 | 104 | 39 | 3.0 |

| B | 172 | 46 | <1 |

Chemical Reactions Analysis

- Cerivastatin undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophilic substitution reagents (e.g., NaOH).

- Major products include cerivastatin itself and its metabolites.

Scientific Research Applications

Cholesterol-Lowering Effects

Cerivastatin sodium has demonstrated significant efficacy in lowering lipid levels, particularly low-density lipoprotein (LDL) cholesterol. In clinical trials, cerivastatin was shown to reduce LDL cholesterol levels by approximately 11.0% to 40.8%, with total cholesterol reductions ranging from 8.0% to 28.8% and triglyceride reductions between 9.0% and 21.4% depending on the dosage administered .

Table 1: Summary of Lipid-Lowering Efficacy

| Dosage (mg/day) | LDL Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|---|

| 0.025 | 11.0 | 8.0 | 9.0 |

| 0.4 | ~25 | ~20 | ~15 |

| 0.8 | ~40.8 | ~28.8 | ~21.4 |

Impact on Atherosclerosis

Research has indicated that cerivastatin may also play a role in the progression of atherosclerosis, a condition characterized by the build-up of fats and cholesterol in arterial walls. In animal studies involving WHHL rabbits, cerivastatin administration resulted in a reduction of atherosclerotic lesions by approximately 37%, indicating its potential utility in preventing cardiovascular diseases associated with high cholesterol levels .

Safety Profile and Adverse Effects

Despite its efficacy, cerivastatin sodium is notably associated with an increased risk of rhabdomyolysis, particularly when used concomitantly with gemfibrozil, another lipid-lowering agent. A review highlighted that cerivastatin users had a significantly higher incidence of rhabdomyolysis compared to other statins, with reports indicating an incidence rate approximately 50 times higher than that of other statins evaluated .

Table 2: Incidence of Rhabdomyolysis

| Statin Type | Incidence Rate (cases per 100,000 patient-years) |

|---|---|

| Cerivastatin | ~270 |

| Other Statins | ~5-6 |

Clinical Trials and Studies

Several clinical trials have assessed the long-term efficacy and tolerability of cerivastatin sodium in patients with severe primary hypercholesterolemia. In one study involving a randomized control trial with 73 patients, those treated with cerivastatin experienced significant reductions in serum total cholesterol levels over a period of up to 48 weeks .

Case Study: Long-Term Efficacy

- Study Design : Randomized controlled trial

- Participants : 73 patients with severe primary hypercholesterolemia

- Duration : Initial treatment for 12 weeks followed by flexible dosing for up to 48 weeks

- Results : Significant reductions in total cholesterol and LDL levels were observed, particularly in patients receiving higher doses.

Mechanism of Action

- Cerivastatin competitively inhibits the hepatic enzyme HMG-CoA reductase.

- By blocking this enzyme, it reduces cholesterol synthesis, upregulates LDL receptors, and enhances hepatic uptake of LDL-cholesterol from circulation.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

| Statin | Origin | Core Structure | Key Functional Groups | IC50 for HMG-CoA Reductase (nM) |

|---|---|---|---|---|

| Cerivastatin | Synthetic | Pyridine | Fluoride | 0.5–1.0 |

| Simvastatin | Fungal | Hexahydronaphthalene | Methyl ester | 11.2 |

| Atorvastatin | Synthetic | Pyrrole | Fluoride | 8.0 |

| Pravastatin | Fungal | Hexahydronaphthalene | Hydroxyl | 44.1 |

Efficacy and Potency

- LDL-C Reduction : Cerivastatin achieves 36.1% LDL-C reduction at 0.4 mg/day, comparable to atorvastatin (10 mg) and superior to simvastatin (20 mg) and pravastatin (20 mg) .

- Dose-Response : Cerivastatin exhibits a log-linear dose-response curve, with a 6% LDL-C reduction per dose doubling, similar to other statins .

- Triglycerides : Reduces triglycerides by up to 36% in patients with baseline levels >250 mg/dL, mirroring the triglyceride-dependent efficacy of other statins .

Pharmacokinetic Profile

Biological Activity

Cerivastatin sodium, a synthetic statin, is primarily recognized for its potent ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

Cerivastatin functions as a competitive inhibitor of HMG-CoA reductase. By blocking this enzyme, it effectively reduces the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol synthesis pathway. This inhibition leads to decreased cholesterol levels in hepatic cells, which subsequently stimulates the synthesis of LDL receptors, enhancing the uptake of LDL particles from the bloodstream.

Key Mechanism Insights:

- Ki Value : Cerivastatin has a Ki value of , making it significantly more potent than lovastatin, which has a Ki value of .

- Inhibition in HepG2 Cells : The IC50 value for cerivastatin in human hepatoma cells is .

Pharmacokinetics

Cerivastatin is characterized by its rapid absorption and elimination profiles:

- Absorption : It is completely absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 60% due to first-pass metabolism .

- Peak Plasma Concentration : Achieved 2 to 3 hours post-administration.

- Half-Life : The elimination half-life is about 2 to 3 hours .

- Protein Binding : Over 99% bound to plasma proteins, indicating limited tissue distribution outside the liver .

Table 1: Pharmacokinetic Parameters of Cerivastatin

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Peak Plasma Time | 2-3 hours |

| Elimination Half-Life | 2-3 hours |

| Protein Binding | >99% |

| Volume of Distribution | ~0.3 L/kg |

Metabolism

Cerivastatin undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing active metabolites M-1 and M-23:

- Metabolite M-1 : Formed via demethylation.

- Metabolite M-23 : Formed via hydroxylation.

Both metabolites exhibit similar potency to cerivastatin itself .

Table 2: Metabolite Profiles

| Metabolite | Formation Pathway | Activity Level |

|---|---|---|

| M-1 | Demethylation (CYP2C8/CYP3A4) | Active |

| M-23 | Hydroxylation (CYP2C8) | Active |

| M-24 | Combination of M-1 and M-23 | Not detectable in plasma |

Clinical Efficacy

Cerivastatin has been shown to significantly lower various lipid parameters:

- Total Cholesterol : Reduces plasma total cholesterol levels.

- LDL-C Reduction : Demonstrated reductions in low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B.

- Triglycerides : Notable decreases in triglyceride levels were observed .

Case Studies

- Hypercholesterolemia Treatment :

- Atherosclerosis Progression :

Safety Profile and Side Effects

Despite its efficacy, cerivastatin was withdrawn from the market due to severe side effects including rhabdomyolysis when used in combination with certain other drugs. Monitoring for drug interactions remains critical due to its metabolism via CYP enzymes.

Q & A

What is the primary biochemical mechanism by which cerivastatin sodium inhibits HMG-CoA reductase, and how does this inhibition translate to its lipid-lowering effects?

Cerivastatin sodium competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, with a Ki value of 1.3 nM/L . This inhibition reduces the synthesis of mevalonate, a precursor for cholesterol and isoprenoids (e.g., FPP, GGPP), leading to decreased LDL cholesterol levels. Researchers should validate enzyme activity using in vitro assays (e.g., LC-MS/MS quantification of isoprenoid intermediates) and correlate results with in vivo lipid profiles .

How can researchers design in vitro experiments to model cerivastatin-induced myotoxicity, and what cellular markers are critical for assessing proteostatic disruption?

Human induced pluripotent stem cell-derived myocytes (hiPSC-MCs) are optimal for modeling myotoxicity. Key markers include:

- Protein synthesis rates : Measured via SUnSET assay (puromycin incorporation) .

- Ubiquitin-proteasome activity : Quantify Atrogin-1/MURF1 expression (qRT-PCR) .

- Isoprenoid depletion : Monitor GPP, FPP, and GGPP levels using LC-MS/MS .

Include controls with mevalonate (MVA) supplementation to confirm pathway-specific effects .

What analytical methodologies are recommended for quantifying cerivastatin sodium and its metabolites in biological matrices, and how do extraction techniques like DLLME enhance sensitivity?

Liquid chromatography–mass spectrometry (LC-MS) is the gold standard. Dispersive liquid–liquid microextraction (DLLME) improves sensitivity by concentrating analytes from complex matrices (e.g., plasma, effluent). Validate methods using spike-recovery tests (70–120% recovery range) and internal standards (e.g., deuterated analogs) .

In studies reporting contradictory findings on cerivastatin’s safety profile, what methodological differences in trial design might explain discrepancies between initial efficacy claims and subsequent withdrawal due to rhabdomyolysis risk?

Early trials (pre-2001) focused on short-term efficacy (4–12 weeks) with low-dose regimens (0.1–0.3 mg/day), overlooking rare myotoxicity . Later studies identified dose-dependent risks (e.g., 0.8 mg/day) and drug interactions (e.g., gemfibrozil) that impair hepatic metabolism. Researchers must use longitudinal designs with creatine kinase monitoring and genetic screening (e.g., SLCO1B1 polymorphisms) to assess individual susceptibility .

How do cerivastatin’s pharmacokinetic properties (e.g., plasma protein binding, hepatic metabolism) influence experimental design when comparing therapeutic effects across model organisms?

With 99.5% plasma protein binding and a short half-life (2–4 hours), cerivastatin requires frequent dosing in in vivo models. Use species with comparable cytochrome P450 metabolism (e.g., rats, dogs) and validate exposure via trough plasma measurements. For in vitro studies, adjust concentrations to account for protein binding (e.g., 1–10 µM in serum-free media) .

What statistical approaches are essential for analyzing dose-dependent effects of cerivastatin on biomarkers like LDL cholesterol versus myotoxicity markers in longitudinal studies?

Apply mixed-effects models to account for intra-subject variability. For dose-response curves, use nonlinear regression (e.g., sigmoidal EC50) with ANOVA and post hoc tests (Dunnett’s/Tukey’s). Stratify analyses by baseline LDL levels and myotoxicity risk factors (e.g., age, renal function) .

How can researchers address challenges in maintaining cerivastatin sodium stability during long-term in vitro experiments, particularly regarding storage conditions and solvent selection?

Store lyophilized powder at -20°C (stable for 4 years) and prepare fresh solutions in PBS (pH 7.4). Avoid repeated freeze-thaw cycles. For solubility, use DMSO stock solutions (<0.1% final concentration) to prevent solvent toxicity .

What evidence supports cerivastatin’s off-target anticancer effects, and what mechanistic studies are required to validate its role in modulating pathways like RhoA/NFκB in cancer models?

In vitro studies show cerivastatin (10–25 ng/mL) inhibits MDA-MB-231 cell invasion by displacing RhoA/Ras from membranes, upregulating p21Waf1/Cip1, and inactivating NFκB . Validate mechanisms using:

- RhoA GTPase activity assays (e.g., G-LISA).

- NFκB luciferase reporters .

- siRNA knockdowns to confirm pathway specificity .

When investigating cerivastatin’s pleiotropic effects, how should researchers control for confounding variables related to the mevalonate pathway’s downstream products?

Supplement experiments with:

- MVA (200 µM) to rescue cholesterol synthesis.

- GGOH/FPP (100 µM) to restore protein prenylation.

Include negative controls (e.g., simvastatin) to differentiate statin-class effects .

What ethical considerations arise when extrapolating findings from cerivastatin studies in iPSC-derived myocytes to clinical applications?

While hiPSC-MCs reduce animal use, clinical translation requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.